

In-depth Technical Guide: Apoptosis Induction by Small Molecules

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Compound of Interest

Compound Name: *Apoptosis inducer 31*

Cat. No.: *B15568507*

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A Note on "Apoptosis Inducer 31"

Initial research into a compound specifically designated "**Apoptosis Inducer 31**" did not yield a specific chemical structure, Chemical Abstracts Service (CAS) number, or dedicated scientific literature detailing its mechanism of action. The designation appears to be a generic catalog identifier, and without further specific information, a detailed technical guide on this particular compound cannot be provided.

To fulfill the request for a comprehensive technical resource, this guide will focus on a well-characterized and widely studied apoptosis-inducing compound, Ro 31-8220. This compound serves as an excellent model for illustrating the principles, experimental protocols, and signaling pathways relevant to the study of small molecule apoptosis inducers.

Technical Guide: Ro 31-8220 as an Inducer of Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of Ro 31-8220, a potent kinase inhibitor widely used to induce apoptosis in various cell types. It covers its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways.

Introduction

Ro 31-8220 is a staurosporine analog and a potent, cell-permeable inhibitor of several protein kinases, most notably the protein kinase C (PKC) family of isozymes[1]. Its CAS number is 125314-64-9, and it is often supplied as the mesylate salt (CAS: 138489-18-6) for improved solubility[2][3]. While initially developed as a PKC inhibitor, subsequent research has revealed that Ro 31-8220 can induce apoptosis through both PKC-dependent and PKC-independent mechanisms[4][5]. This pleiotropic activity makes it a valuable tool for studying the complex signaling networks that govern programmed cell death.

The compound's ability to induce apoptosis often involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase cascades[4][6]. Furthermore, Ro 31-8220 has been shown to cause cell cycle arrest, typically at the G2/M phase, which can precede or occur in parallel with the induction of apoptosis[1][7][8].

Data Presentation: Efficacy of Ro 31-8220 in Apoptosis Induction

The following tables summarize the quantitative effects of Ro 31-8220 on various cancer cell lines, highlighting its potency in growth inhibition, cell cycle arrest, and apoptosis induction.

Table 1: Inhibitory Concentrations (IC50) of Ro 31-8220 against Various Kinases

Kinase Target	IC50 (nM)
PKC α	5[2][3][9]
PKC β I	24[2][3][9]
PKC β II	14[2][3][9]
PKC γ	27[2][3][9]
PKC ϵ	24[2][3][9]
MAPKAP-K1b	3[9]
MSK1	8[9]
S6K1	15[9]
GSK3 β	38[9]
CDC2	~100[8]

Table 2: Effects of Ro 31-8220 on Cell Growth, Cell Cycle, and Apoptosis

Cell Line	Concentration (μM)	Treatment Duration (hours)	Effect	Quantitative Measurement	Reference
Human Glioblastoma (7 lines)	~2	Not Specified	Growth Inhibition	IC50	[8]
H1734 (NSCLC)	10	12	G2/M Arrest	29% in G2 phase (vs. 13% control)	[1]
H1734 (NSCLC)	10	24	G2/M Arrest	23% in G2 phase (vs. 17% control)	[1]
H1734 (NSCLC)	10	24	Apoptosis	16% in Sub-G1 phase (vs. 1% control)	[1]
H1734 (NSCLC)	5	48	Apoptosis (TUNEL)	52% TUNEL positive cells	[1]
U937 (Human Leukemia)	Not Specified	Not Specified	Apoptosis	Accompanied by caspase-3 activation and cytochrome c release	[6]
Bladder Cancer Cells	Dose-dependent	Not Specified	Apoptosis	Induced cell apoptosis in a dose-dependent manner	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Ro 31-8220 to induce and analyze apoptosis.

3.1. Preparation of Ro 31-8220 Stock Solution

- **Reconstitution:** Ro 31-8220 is typically supplied as a lyophilized powder. Reconstitute the powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM)[1].
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
- **Working Solution:** Immediately before each experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration[1].

3.2. Induction of Apoptosis in Cultured Cells

- **Cell Seeding:** Plate cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
- **Treatment:** Remove the existing culture medium and replace it with fresh medium containing the desired concentration of Ro 31-8220.
- **Controls:** Always include a vehicle control, which consists of cells treated with the same final concentration of DMSO used for the highest Ro 31-8220 concentration[1]. An untreated control group should also be included.
- **Incubation:** Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂[1].

3.3. Analysis of Apoptosis by Flow Cytometry (Sub-G1 DNA Content)

This method quantifies the percentage of apoptotic cells by measuring their fractional DNA content.

- **Cell Harvesting:** Following treatment, collect both floating and adherent cells. For adherent cells, use trypsinization and combine them with the floating cells from the supernatant[1].

- **Washing:** Centrifuge the cell suspension and wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
- **Fixation:** Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight for fixation[\[1\]](#).
- **Staining:** Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to degrade RNA[\[1\]](#).
- **Analysis:** Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a distinct population with DNA content lower than that of G1 cells (the "sub-G1" peak).

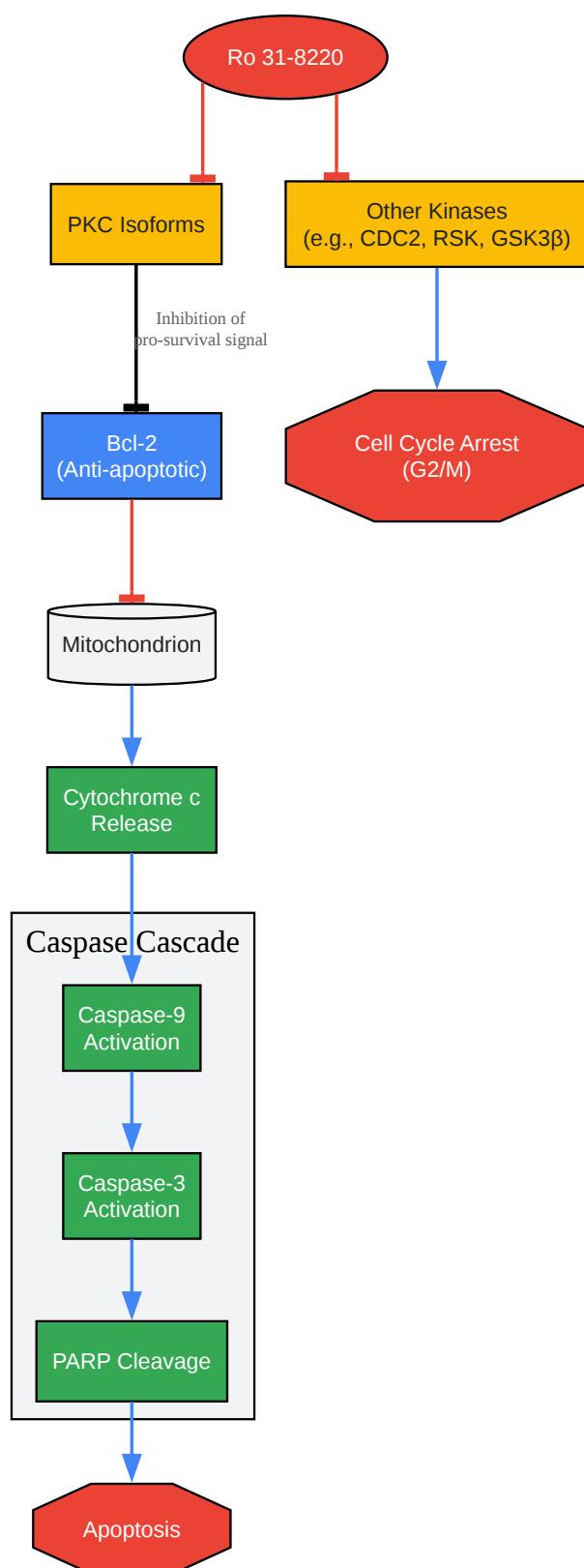
3.4. Western Blot Analysis of Apoptotic Markers

This protocol is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.

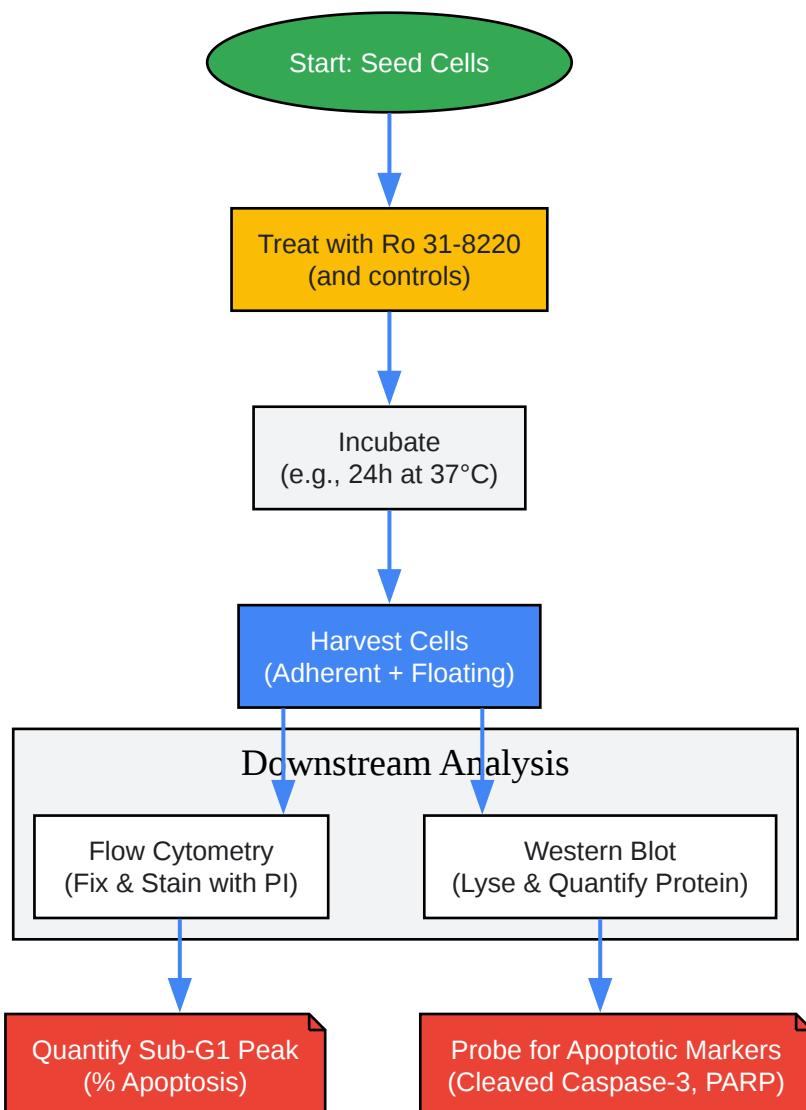
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[\[1\]](#).
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading[\[1\]](#).
- **SDS-PAGE and Transfer:** Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, phospho-ERK) [\[1\]](#)[\[7\]](#)[\[8\]](#).
- **Detection:** After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[\[1\]](#).

Mandatory Visualizations

The following diagrams illustrate the signaling pathways modulated by Ro 31-8220 and a typical experimental workflow for its use.

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Caption: Signaling pathways of Ro 31-8220-induced apoptosis.



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Caption: Experimental workflow for apoptosis studies using Ro 31-8220.

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